3-Chlorolactic acid, (S)-
Description
Historical Context of the Study of 3-Chlorolactic Acid Stereoisomers
The study of 3-chlorolactic acid stereoisomers is intrinsically linked to the broader development of stereochemistry and the increasing demand for enantiomerically pure compounds in the pharmaceutical and chemical industries. tandfonline.com Early investigations into related chlorinated propanols, such as 3-monochloro-1,2-propanediol (3-MCPD), a known food contaminant, identified beta-chlorolactic acid as a primary metabolite. inchem.orgnih.gov This metabolic link spurred further research into the biological activities of 3-chlorolactic acid's individual isomers.
A significant focus of early research was the differential biological effects of the (R)- and (S)-enantiomers. Studies in rats revealed that upon administration of a racemic mixture of 3-chlorolactate, the (S)-isomer was predominantly excreted, while the (R)-isomer was associated with nephrotoxicity. tandfonline.com This discovery highlighted the stereospecificity of its metabolic pathways and biological interactions.
The quest for enantiomerically pure forms of 3-chlorolactic acid drove the development of stereoselective synthetic methods. A pivotal advancement was the use of enzymes, which offer high specificity. Researchers demonstrated that D- and L-lactate dehydrogenases (LDH) could catalyze the reduction of chloropyruvic acid to yield (R)- and (S)-3-chlorolactic acid, respectively, with high enantiomeric excess. harvard.edu Another enzymatic approach involved the use of L-2-haloacid dehalogenase, which acts on L-2,3-dichloropropionic acid to produce (S)-3-chlorolactic acid. tandfonline.com These enzymatic syntheses provided a practical means to access both enantiomers, paving the way for more detailed investigations into their distinct properties and applications. harvard.edu
Significance of the (S)-Enantiomer in Biochemical Systems and Synthetic Chemistry
The (S)-enantiomer of 3-chlorolactic acid holds particular importance due to its distinct roles in biochemical systems and its value as a chiral precursor in synthetic organic chemistry.
In the realm of biochemistry, the significance of (S)-3-chlorolactic acid is often understood in contrast to its (R)-enantiomer. As a metabolite of 3-MCPD, its formation and subsequent fate in biological systems are of toxicological interest. inchem.orgnih.gov Studies have shown that the (S)-isomer does not produce the renal toxicity observed with the (R)-isomer in rats, indicating a stereospecific difference in how the body processes these molecules. tandfonline.com The enzymatic production of (S)-3-chlorolactic acid by various microorganisms, such as through the action of (R)-2-hydroxyisocaproate dehydrogenase or L-2-haloacid dehalogenase, underscores its place in microbial metabolism and biocatalysis. tandfonline.comtandfonline.comoup.com
In synthetic chemistry, (S)-3-chlorolactic acid is recognized as a valuable chiral building block. lookchem.com Optically active 3-halolactic acids are key intermediates for the asymmetric synthesis of complex molecules, including pharmaceuticals like β-adrenergic blocking agents. tandfonline.com Its utility stems from the presence of multiple reactive functional groups and a defined stereocenter. A primary application is its conversion into (S)-glycidic acid (also known as (S)-epoxyacrylic acid) through treatment with a base. harvard.edu This epoxide is a highly valuable and versatile intermediate in enantioselective synthesis, providing a reliable starting point for constructing more complex chiral molecules. harvard.edu The availability of (S)-3-chlorolactic acid through efficient enzymatic routes has made it a crucial precursor for creating a variety of fine chemicals and active pharmaceutical ingredients. lookchem.comharvard.edu
Chemical and Physical Properties of (S)-3-Chlorolactic Acid
| Property | Value |
| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid nih.gov |
| Molecular Formula | C₃H₅ClO₃ nih.gov |
| Molecular Weight | 124.52 g/mol nih.gov |
| CAS Number | 82079-44-5 nih.gov |
| Boiling Point | 259.5°C at 760 mmHg lookchem.com |
| Density | 1.519 g/cm³ lookchem.com |
| Flash Point | 110.8°C lookchem.com |
| Refractive Index | 1.493 lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-chloro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCJYYQMKPZHU-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231556 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-44-5 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROLACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for S 3 Chlorolactic Acid
Enzymatic Synthesis Approaches
Enzymatic methods are highly valued for their stereospecificity, mild reaction conditions, and environmentally benign nature. Several enzymes have been successfully employed for the synthesis of (S)-3-Chlorolactic acid.
Lactate (B86563) dehydrogenases (LDHs) are a class of enzymes that catalyze the stereospecific, reversible reduction of 2-keto acids to 2-hydroxy acids. plos.orgwikipedia.org Both D- and L-lactate dehydrogenases are commercially available and have been utilized for the synthesis of D- and L-β-chlorolactic acids, respectively, through the reduction of chloropyruvic acid. harvard.edu The reaction demonstrates high enantioselectivity, yielding products with an enantiomeric excess greater than 97%. harvard.edu
The enzymatic reduction of chloropyruvic acid using L-lactate dehydrogenase (L-LDH) from rabbit muscle yields L-(R)-β-chlorolactic acid, while D-lactate dehydrogenase (D-LDH) from Lactobacillus leichmannii produces D-(S)-β-chlorolactic acid. harvard.edu While the maximum rates of reduction for halopyruvic acids are slightly lower than that for pyruvic acid, the substrate concentrations required to reach these rates are considerably higher. harvard.edu
Table 1: Comparative Kinetic Parameters for Substrates of Lactate Dehydrogenase
| Substrate | Enzyme | Km (mM) | Vmax (relative to pyruvate) |
|---|---|---|---|
| Pyruvic acid | L-LDH | 0.13 | 1.0 |
| Chloropyruvic acid | L-LDH | 5.0 | 0.7 |
| Bromopyruvic acid | L-LDH | 1.0 | 0.8 |
| Pyruvic acid | D-LDH | 1.5 | 1.0 |
| Chloropyruvic acid | D-LDH | 12 | 0.6 |
| Bromopyruvic acid | D-LDH | 2.0 | 0.7 |
This table summarizes the kinetic parameters for the reduction of pyruvic, chloropyruvic, and bromopyruvic acids by L- and D-lactate dehydrogenases. Data sourced from a 1982 study by Whitesides and his team. harvard.edu
(R)-2-Hydroxyisocaproate dehydrogenase has been identified as a suitable enzyme for the preparation of (S)-(-)-3-chlorolactic acid. tandfonline.comresearchgate.nettandfonline.comoup.com This enzyme, which reduces 2-oxo acids to their corresponding (R)-2-hydroxy acids, has been successfully used to synthesize a range of optically pure 2-hydroxycarboxylic acids, including (S)-(-)-3-chlorolactic acid. tandfonline.comtandfonline.comoup.com An enzyme with this activity was extracted from Streptococcus faecalis IFO 12964 and purified. tandfonline.com The synthesis requires the presence of the cofactor NADH. tandfonline.comtandfonline.comoup.com
A novel approach for the enzymatic synthesis of D-3-chlorolactic acid involves the use of a dehalogenase from Pseudomonas putida strain 109 to act on racemic 2,3-dichloropropionic acid. tandfonline.com This L-2-halo acid dehalogenase enantioselectively converts L-2,3-dichloropropionic acid into D-3-chlorolactic acid with an inversion of configuration, leaving the D-2,3-dichloropropionic acid unaltered. tandfonline.com This method is advantageous as it does not require an expensive cofactor like NADH. tandfonline.com The reaction proceeds with high enantiomeric purity, making the product suitable for use as a pharmaceutical intermediate. tandfonline.com
There is also a potential pathway for the synthesis of L-3-chlorolactic acid by employing a DL-2-halo acid dehalogenase, which can act on the remaining D-2,3-dichloropropionic acid. tandfonline.com Dehalogenases, in general, are enzymes that catalyze the removal of halogen atoms from their substrates. proteopedia.org L-2-haloacid dehalogenases specifically convert L-2-haloacids into D-2-hydroxyacids. proteopedia.org
The high cost of nicotinamide (B372718) cofactors such as NADH prohibits their use in stoichiometric amounts in large-scale enzymatic syntheses. harvard.eduillinois.edu Therefore, efficient in situ regeneration of the cofactor is crucial for the economic viability of these processes. harvard.eduillinois.edunih.gov
Several enzymatic systems have been developed for the regeneration of NADH. uniovi.es A commonly used system for laboratory-scale synthesis involves the use of glucose 6-phosphate (G-6-P) and glucose 6-phosphate dehydrogenase (G-6-PDH). harvard.edu In this system, G-6-PDH oxidizes G-6-P to 6-phosphogluconate while reducing NAD⁺ to NADH. harvard.edu
Another widely employed and industrially relevant cofactor regeneration system utilizes formate (B1220265) and formate dehydrogenase (FDH). researchgate.netmdpi.com FDH catalyzes the oxidation of formate to carbon dioxide, which is easily removed from the reaction mixture, with the concomitant reduction of NAD⁺ to NADH. researchgate.netescholarship.org This system is advantageous due to the low cost and stability of formate. illinois.edu FDH from various sources, including Mycobacterium vaccae and Candida methylica, has been studied and optimized for this purpose. researchgate.netnih.gov The immobilization of FDH can enhance its stability and allow for its reuse in continuous processes. researchgate.net
Table 2: Common Enzymatic Cofactor Regeneration Systems
| System | Enzyme(s) | Cosubstrate | Product | Advantages |
|---|---|---|---|---|
| Glucose/GDH | Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | High efficiency. frontiersin.org |
| Formate/FDH | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Inexpensive substrate, easily removable byproduct. illinois.eduresearchgate.net |
| G-6-P/G-6-PDH | Glucose-6-Phosphate Dehydrogenase (G-6-PDH) | Glucose-6-Phosphate | 6-Phosphogluconate | Convenient for lab-scale synthesis. harvard.edu |
This table outlines common enzymatic systems used for the regeneration of NADH in biocatalytic reductions.
Chemical Synthesis Routes for Chiral 3-Chlorolactic Acid
While enzymatic methods offer high selectivity, chemical synthesis routes provide alternative pathways to chiral 3-chlorolactic acid.
The development of catalytic enantioselective methods is a cornerstone of modern organic synthesis, enabling access to enantiomerically pure compounds. mdpi.comnih.gov Strategies for the asymmetric synthesis of chiral molecules like 3-chlorolactic acid often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. beilstein-journals.org
One general approach is the enantioselective reduction of a prochiral ketone. For instance, the asymmetric reduction of chloropyruvic acid or its derivatives using a chiral reducing agent or a catalyst could, in principle, yield enantiomerically enriched 3-chlorolactic acid. Catalytic enantioselective reductions of ketones are well-established, often employing transition metal catalysts with chiral ligands or chiral organocatalysts. researchgate.net
Another strategy involves the kinetic resolution of a racemic mixture. This can be achieved through a reaction that selectively transforms one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For example, a chiral catalyst could be used to selectively esterify or hydrolyze one enantiomer of racemic 3-chlorolactic acid or its ester. Halohydrin dehalogenases have been used in the kinetic resolution of fluorinated styrene (B11656) oxide derivatives, showcasing the potential of enzymatic kinetic resolution. irb.hr
Furthermore, enantioselective synthesis can be achieved by starting from a chiral precursor. For example, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids has been accomplished starting from (R)-3-chloropropane-1,2-diol, which is oxidized to (R)-3-chloro-2-hydroxypropanoic acid. lookchem.com This highlights a strategy where the chirality is introduced early in the synthetic sequence from a readily available chiral starting material.
Resolution Techniques for Racemic 3-Chlorolactic Acid
The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. innovareacademics.in For racemic 3-chlorolactic acid, a mixture containing equal amounts of (S)-3-chlorolactic acid and (R)-3-chlorolactic acid, several resolution strategies can be employed. These methods primarily rely on the conversion of the enantiomeric pair into diastereomers with different physical properties or on the stereoselective action of biological molecules. innovareacademics.inlibretexts.org
The most common techniques for resolving racemic 3-chlorolactic acid include classical chemical methods like diastereomeric salt crystallization and modern biocatalytic approaches such as enzymatic resolution. wikipedia.orgnih.gov
Diastereomeric Salt Crystallization
A widely used and classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. libretexts.orgwikipedia.org The reaction between the racemic 3-chlorolactic acid and a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts.
(±)-3-Chlorolactic Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]
These resulting diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent. libretexts.orgunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization. pbworks.com One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. chiralpedia.com Once the diastereomeric salts are separated, the pure enantiomer of 3-chlorolactic acid can be recovered by breaking the salt, typically through acidification, and removing the chiral resolving agent. libretexts.org
The selection of the appropriate chiral resolving agent and solvent system is crucial for a successful resolution and often requires empirical screening. wikipedia.orgunchainedlabs.com Common chiral bases used for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and quinine (B1679958), as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. innovareacademics.inlibretexts.org The efficiency of the separation depends on the significant difference in solubility between the two diastereomeric salts. unchainedlabs.com
Enzymatic Resolution
Enzymatic resolution offers a highly selective and efficient alternative for obtaining enantiomerically pure (S)-3-chlorolactic acid. This method utilizes the stereospecificity of enzymes, which can selectively catalyze a reaction on only one enantiomer of a racemic mixture.
One prominent enzymatic approach involves the use of glycolate (B3277807) oxidase (GO) . nih.gov This enzyme, which catalyzes the oxidation of 2-hydroxy carboxylic acids to the corresponding 2-keto acids, demonstrates a high degree of selectivity for the (S)-enantiomer. nih.gov When racemic 3-chlorolactic acid is treated with glycolate oxidase, the enzyme specifically oxidizes (S)-3-chlorolactic acid, leaving the (R)-enantiomer untouched. nih.gov Research has shown that 3-chlorolactic acid is an excellent substrate for glycolate oxidase. nih.gov This method can be used to either produce 2-keto acids or to resolve racemic 2-hydroxy acids to obtain the (R)-enantiomers. nih.gov
Another powerful enzymatic strategy is the enantioselective reduction of a prochiral precursor, chloropyruvic acid, using lactate dehydrogenases (LDH). Both D-lactate dehydrogenase (D-LDH) and L-lactate dehydrogenase (L-LDH) can catalyze the reduction of chloropyruvic acid. harvard.edu
L-Lactate Dehydrogenase (L-LDH) from rabbit muscle reduces chloropyruvic acid to yield L-(R)-(-)-3-chlorolactic acid. harvard.edu
D-Lactate Dehydrogenase (D-LDH) from Lactobacillus leichmannii reduces chloropyruvic acid to produce D-(S)-(+)-3-chlorolactic acid with a high enantiomeric excess (ee) of over 97%. harvard.edu
For these reactions to be practical on a larger scale, the expensive cofactor NADH must be regenerated in situ. A common system for this regeneration involves using glucose 6-phosphate and glucose 6-phosphate dehydrogenase. harvard.edu Additionally, an enzyme identified as a type of (R)-2-hydroxyisocaproate dehydrogenase, extracted from Streptococcus faecalis, has been used to prepare (S)-(-)-3-chlorolactic acid through the reduction of a precursor. tandfonline.com
The key findings from enzymatic resolution studies are summarized in the table below.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| D-Lactate Dehydrogenase (D-LDH) | Chloropyruvic Acid | (S)-3-Chlorolactic Acid | > 97% | harvard.edu |
| L-Lactate Dehydrogenase (L-LDH) | Chloropyruvic Acid | (R)-3-Chlorolactic Acid | > 97% | harvard.edu |
| Glycolate Oxidase (GO) | (RS)-3-Chlorolactic Acid | (R)-3-Chlorolactic Acid (unreacted) | High (specific value not stated) | nih.gov |
| (R)-2-hydroxyisocaproate dehydrogenase | 2-Keto Acid Precursor | (S)-(-)-3-Chlorolactic Acid | Not specified | tandfonline.com |
Biochemical Pathways and Enzymatic Interactions
Metabolic Origins and Transformations of (S)-3-Chlorolactic Acid
(S)-3-Chlorolactic acid is not a naturally occurring compound in most organisms but arises as a specific metabolite of the food processing contaminant 3-chloro-1,2-propanediol (B139630) (3-MCPD). researchgate.netmdpi.com Its formation is a key step in a significant oxidative metabolic pathway observed in mammals. nih.govbund.de
Formation as a Metabolite of 3-Chloro-1,2-propanediol (3-MCPD)
The primary route for the formation of 3-chlorolactic acid in mammals is through the metabolism of 3-MCPD. researchgate.netnih.gov Following absorption, 3-MCPD, a chiral molecule that often exists as a racemic mixture, undergoes oxidation. researchgate.net This metabolic conversion is a critical detoxification step, transforming the propanediol (B1597323) into more water-soluble compounds for excretion. bund.de Studies in rats have demonstrated that 3-MCPD is metabolized in the body and its metabolites are excreted primarily through urine. nih.govresearchgate.net The oxidative process is initiated by alcohol dehydrogenase enzymes. researchgate.net In human studies, 3-chlorolactic acid (3-ClLA) has been identified and quantified in urine samples following controlled exposure to 3-MCPD esters, confirming this metabolic link. researchgate.net However, the amount of 3-ClLA excreted was found to be a small fraction of the ingested 3-MCPD dose, likely due to its further conversion to other metabolites. researchgate.netresearchgate.net
Enzymatic Oxidation Pathways: Role in Metabolic Flux to Oxalic Acid
Following its formation, (S)-3-chlorolactic acid is not an end-product of the metabolic pathway. Instead, it serves as a substrate for further oxidation. nih.govresearchgate.net Research has established that β-chlorolactic acid is subsequently converted to oxalic acid. nih.govbund.deepa.gov This conversion represents a major metabolic route for 3-MCPD in rodents. nih.gov The complete oxidation can ultimately lead to the formation of carbon dioxide, as observed in rat studies where [14C]-labeled 3-MCPD resulted in the exhalation of [14C]carbon dioxide. nih.govresearchgate.net The metabolic flux towards oxalic acid is a significant outcome of 3-MCPD exposure and is considered a key part of its toxicological profile. bund.deftb.com.hr
Intermediary Metabolites: Formation of β-Chlorolactaldehyde
The oxidation of 3-MCPD to 3-chlorolactic acid is not a single-step process. An important intermediary metabolite, β-chlorolactaldehyde (also referred to as 3-chlorolactaldehyde), is formed first. nih.govbund.deresearchgate.net The initial oxidation of the primary alcohol group of 3-MCPD by alcohol dehydrogenase yields this aldehyde intermediate. researchgate.netresearchgate.net Subsequently, aldehyde dehydrogenase enzymes catalyze the oxidation of β-chlorolactaldehyde to β-chlorolactic acid. researchgate.netresearchgate.net Traces of β-chlorolactaldehyde have been detected in the urine of rats administered 3-MCPD, providing direct evidence for its role as an intermediate in this pathway. nih.gov
The metabolic sequence from 3-MCPD to oxalic acid is summarized in the table below.
| Precursor/Metabolite | Enzyme Family | Product |
| 3-Chloro-1,2-propanediol (3-MCPD) | Alcohol Dehydrogenase (ADH) | β-Chlorolactaldehyde |
| β-Chlorolactaldehyde | Aldehyde Dehydrogenase (ALDH) | (S)-3-Chlorolactic acid |
| (S)-3-Chlorolactic acid | (Not specified) | Oxalic Acid |
| This table outlines the principal oxidative metabolic pathway of 3-MCPD in mammals as identified in research literature. nih.govbund.deresearchgate.netresearchgate.net |
Role of Halohydrin Dehalogenases in (S)-3-Chlorolactic Acid Metabolism
Halohydrin dehalogenases are enzymes found primarily in bacteria that catalyze the dehalogenation of haloalcohols to form epoxides. nih.govwikipedia.orgnih.gov These enzymes represent an alternative metabolic pathway for 3-MCPD, distinct from the oxidative pathway that produces (S)-3-chlorolactic acid. nih.gov In this alternative route, halohydrin dehalogenase acts on 3-MCPD to produce glycidol, an epoxide. nih.gov This pathway does not involve (S)-3-chlorolactic acid as an intermediate. The mechanism of these enzymes involves a catalytic triad (B1167595) (commonly Ser-Tyr-Arg) that facilitates the intramolecular displacement of the halogen by a neighboring hydroxyl group. wikipedia.orgnih.gov While this pathway is significant for the bacterial metabolism of 3-MCPD, the primary route in mammals proceeds through oxidation to (S)-3-chlorolactic acid. nih.gov
Stereospecific Enzymatic Inhibition and Modulation
The metabolic products of 3-MCPD, including the intermediate (S)-3-chlorolactaldehyde, have been shown to interact with and inhibit key cellular enzymes, particularly those involved in energy metabolism.
Interaction with Glycolytic Enzymes
The metabolic pathway that produces (S)-3-chlorolactic acid is linked to the disruption of glycolysis, a fundamental process for energy (ATP) production in cells. ftb.com.hrjst.go.jp The intermediate metabolite, (S)-3-chlorolactaldehyde, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). pillbuys.comscispace.com Inhibition of this critical enzyme disrupts the glycolytic flux, leading to an accumulation of upstream metabolites like fructose-1,6-bisphosphate and dihydroxyacetone phosphate (B84403). scispace.com This disruption of energy production is considered a key mechanism contributing to the toxicity associated with 3-MCPD. ftb.com.hrjst.go.jp While the direct inhibitory action is attributed to the aldehyde precursor, the formation of (S)-3-chlorolactic acid is an integral part of this toxic metabolic cascade.
| Inhibitory Compound | Target Enzyme | Metabolic Pathway Affected |
| (S)-3-Chlorolactaldehyde | Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Glycolysis |
| This table summarizes the known inhibitory action of the precursor to (S)-3-Chlorolactic acid on a key glycolytic enzyme. pillbuys.comscispace.com |
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by (S)-3-Chlorolactic Acid and Related Metabolites
(S)-3-Chlorolactic acid is a metabolite of 3-monochloropropane-1,2-diol (3-MCPD), a compound whose metabolic derivatives are linked to cellular toxicity, partly through the impairment of glycolysis and energy production. nih.govcore.ac.uk A primary target in this process is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). core.ac.uk GAPDH is a crucial enzyme in glycolysis, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov
The inhibitory action of various compounds on GAPDH often involves the enzyme's active site. nih.gov The active site of GAPDH contains a particularly reactive cysteine residue (Cys149 in some species) that is essential for its catalytic function. nih.gov Research on other GAPDH inhibitors, such as koningic acid, has shown that they can form a covalent bond with this active site cysteine, leading to irreversible inhibition. Mutation of this cysteine residue has been shown to virtually eliminate the binding capabilities of GAPDH, underscoring its critical role. nih.gov While the precise mechanism for (S)-3-Chlorolactic acid is not fully elucidated in the provided literature, the established reactivity of the GAPDH active site cysteine suggests a potential target for electrophilic metabolites.
Modulation of Triosephosphate Isomerase Activity
Triosephosphate Isomerase (TPI) is a critical enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). mdpi.com This ensures that DHAP produced from the cleavage of fructose-1,6-bisphosphate can be utilized in the subsequent steps of glycolysis. mdpi.com
There is no direct evidence in the reviewed literature describing the modulation of TPI activity by (S)-3-Chlorolactic acid itself. However, studies on structurally related chlorinated compounds provide insight into potential mechanisms of interaction. For instance, the compound 3-chloroacetol sulfate (B86663) has been shown to be an active-site-specific reagent for TPI, causing inactivation by selectively esterifying an essential carboxyl group within the active site. researchgate.net This suggests that chlorinated molecules with similar structures could potentially interact with and modulate TPI. The active site of TPI is well-defined, and its inhibition by various molecules, including phosphate analogs, is a known mechanism of regulating glycolytic flux. researchgate.netwikipedia.org
Impact on Lactate (B86563) Dehydrogenase Activity
Lactate dehydrogenase (LDH) is a key enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate, a critical step in anaerobic glycolysis and the Cori cycle. google.com The activity of LDH is essential for regenerating NAD+ from NADH, which is required for GAPDH to function and for glycolysis to continue. mdpi.com
Enantioselective Oxidation of (S)-3-Chlorolactic Acid by Glycolate (B3277807) Oxidase
Glycolate oxidase (GO), also known as (S)-2-hydroxy-acid oxidase, is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes (S)-2-hydroxy acids to their corresponding 2-oxo acids, producing hydrogen peroxide as a byproduct. nih.gov Research has demonstrated that this enzyme exhibits a high degree of enantioselectivity. nih.gov
Studies using GO from spinach co-expressed with catalase in Pichia pastoris have shown that the enzyme is highly selective for the (S)-enantiomers of various 2-hydroxy acids, leaving the (R)-isomers untouched. nih.gov In these studies, (S)-3-Chlorolactic acid was identified as an excellent substrate for glycolate oxidase. nih.gov The rate of its oxidation was found to be 110% relative to the oxidation of the enzyme's namesake substrate, lactic acid. nih.gov This efficient, enantioselective oxidation converts (S)-3-Chlorolactic acid into its corresponding 2-keto acid, 3-chloropyruvic acid. nih.gov This high specificity makes GO a useful tool for the resolution of racemic mixtures of 2-hydroxy acids. nih.gov
Mechanism of Enzyme Inhibition: Binding Sites and Conformational Changes
Enzyme inhibition by small molecules can occur through various mechanisms, broadly categorized as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be competitive, where the inhibitor vies with the substrate for the active site, or allosteric (non-competitive), where the inhibitor binds to a different site and induces a conformational change that reduces enzyme activity. Irreversible inhibitors typically form strong, covalent bonds with the enzyme, often at a critical amino acid residue within the active site.
For the enzymes discussed, specific residues and sites are crucial for their function and are often the targets of inhibition.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The active site of GAPDH contains a highly conserved NAD-binding domain and a catalytic center featuring a reactive cysteine residue (e.g., Cys149). nih.gov This cysteine is a known target for covalent modification by inhibitors, which leads to inactivation of the enzyme. nih.gov
Triosephosphate Isomerase (TPI): The active site of TPI contains an essential carboxyl group (glutamate residue) that acts as the catalytic base, abstracting a proton from the substrate. researchgate.net Reagents like 3-chloroacetol sulfate have been shown to specifically esterify this carboxyl group, leading to inactivation. researchgate.net
Lactate Dehydrogenase (LDH): Inhibition of LDH often involves blocking the active site to prevent substrate binding. uniprot.org In some cases, oxidation of cysteine residues by reactive molecules can lead to irreversible conformational changes and loss of activity.
Given that (S)-3-Chlorolactic acid is a halogenated organic acid, its potential inhibitory mechanisms could involve interaction with key active site residues of these enzymes, possibly through nucleophilic attack by residues like cysteine or by interfering with the binding of the natural substrates.
Cellular and Subcellular Metabolic Studies (excluding clinical trials)
Effects on Cellular Glycolysis in In Vitro Models
The impact of (S)-3-Chlorolactic acid and its parent compound, 3-MCPD, on cellular metabolism has been investigated in various in vitro models. These studies confirm that metabolites of 3-MCPD can significantly disrupt cellular energy pathways.
Research has attributed the toxicity observed in rat models, at least in part, to the inhibition of glycolysis by 3-MCPD metabolites, which include β-chlorolactic acid. nih.gov Further studies have reiterated that the oxidative metabolism of 3-MCPD generates β-chlorolactic acid, which leads to impaired glycolysis and energy production. core.ac.uk In vitro studies using Chinese Hamster Ovary (CHO) cells tested the effects of β-chlorolactic acid, though the primary endpoint was DNA damage rather than a direct quantification of glycolysis. The general approach to studying the inhibition of glycolysis in vitro involves monitoring key metabolic indicators such as glucose consumption, lactate production, and intracellular ATP levels. A decrease in these markers following exposure to a test compound indicates an impairment of the glycolytic pathway.
Metabolic Fate in Specific Cell Lines
The metabolic fate of 3-chlorolactic acid is closely linked to the metabolism of its precursor, 3-monochloro-1,2-propanediol (3-MCPD), a food contaminant. Studies using human intestinal Caco-2 cells, an in vitro model for the human intestinal barrier, have provided insights into the local metabolism of 3-MCPD esters. While free 3-MCPD was not absorbed by Caco-2 cells, 3-MCPD-1-monoesters were found to be hydrolyzed in the presence of these cells. researchgate.net In contrast, a 3-MCPD-1,2-diester was absorbed and metabolized by the cells, suggesting that intestinal cells have the capacity to process diesters, potentially detoxifying the 3-MCPD moiety. researchgate.net
The initial oxidative metabolism of 3-MCPD leads to the formation of β-chlorolactaldehyde, which is subsequently converted to β-chlorolactic acid. researchgate.net This conversion is a significant step in the metabolic pathway. Research on human subjects who ingested fatty acid esters of 3-MCPD confirmed that 3-chlorolactic acid (3-ClLA) is a resulting metabolite found in human urine. researchgate.net In a study involving 12 adults, the ingestion of hazelnut oil containing 3-MCPD esters led to a measurable increase in urinary 3-ClLA excretion. researchgate.net While the baseline "background" excretion of 3-ClLA was approximately 3.0 nmol per day, the additional mean excretion after the dose was 16.4 nmol, which corresponds to 0.28% of the ingested 3-MCPD dose. researchgate.net Although this study was conducted in vivo, it represents the first description of this metabolic conversion in humans and supports the findings from cell line models that 3-MCPD is a precursor to 3-chlorolactic acid. researchgate.netresearchgate.net Further studies in rats have suggested that 3-chlorolactic acid can be subsequently converted into oxalic acid and carbon dioxide. researchgate.net
Table 1: Urinary Excretion of 3-Chlorolactic Acid (3-ClLA) in Humans After Exposure to 3-MCPD Esters
| Measurement | Value | Reference |
|---|---|---|
| Average "Background" Daily Excretion | 3.0 nmol | researchgate.net |
| Additional Mean Excretion Post-Exposure | 16.4 nmol | researchgate.net |
| Percentage of 3-MCPD Dose Excreted as 3-ClLA | 0.28% | researchgate.net |
Data from an in vivo human exposure study.
Investigating Metabolic Profiles and Substrate Specificity
The enzymatic interactions of (S)-3-chlorolactic acid are notably demonstrated through its synthesis by specific dehydrogenases. Both D-lactic dehydrogenase (D-LDH) from Lactobacillus leichmannii and L-lactic dehydrogenase (L-LDH) from rabbit muscle can catalyze the reduction of chloropyruvic acid to form D-(S)-β-chlorolactic acid and L-(R)-β-chlorolactic acid, respectively. harvard.edu
Kinetic studies reveal that while the halopyruvic acids (chloropyruvic acid and bromopyruvic acid) are reduced at slightly slower maximum rates (Vmax) than the natural substrate, pyruvic acid, they are nonetheless effective substrates for these enzymes. harvard.edu However, the concentrations of halopyruvic acids required to reach these maximum rates (Km) are considerably higher than that of pyruvic acid, indicating a lower binding affinity. harvard.edu This demonstrates the stereo-specificity of these enzymes, which can act on analogs of their primary substrate, albeit with different efficiencies. harvard.edueasybiologyclass.comwikipedia.org
Table 2: Comparative Kinetic Parameters for Lactate Dehydrogenase Substrates
| Enzyme | Substrate | Vmax (relative) | Km (mM) | Reference |
|---|---|---|---|---|
| D-Lactate Dehydrogenase | Pyruvic Acid | 1.0 | 0.4 | harvard.edu |
| Chloropyruvic Acid | 0.6 | 13 | harvard.edu | |
| Bromopyruvic Acid | 0.9 | 10 | harvard.edu | |
| L-Lactate Dehydrogenase | Pyruvic Acid | 1.0 | 0.1 | harvard.edu |
| Chloropyruvic Acid | 0.8 | 1.6 | harvard.edu | |
| Bromopyruvic Acid | 0.8 | 0.3 | harvard.edu |
Vmax values are relative to the rate for pyruvic acid for each enzyme.
Another enzyme that interacts with related chlorinated compounds is L-2-halo acid dehalogenase from Pseudomonas putida. This enzyme can produce optically active 3-chlorolactic acid from 2,3-dichloropropionic acid. tandfonline.com The enzyme acts on L-2,3-dichloropropionic acid, converting it to D-3-chlorolactic acid. tandfonline.com Research has shown that while the initial reaction rate for 2,3-dibromopropionic acid is faster, the enzyme is inactivated by this substrate, making 2,3-dichloropropionic acid a more suitable substrate for practical synthesis. tandfonline.com This highlights the substrate specificity of the dehalogenase, which can differentiate between halogenated substrates to produce chiral compounds. tandfonline.com
Role in Biosynthesis and Metabolic Engineering
Integration of (S)-3-Chlorolactic Acid in Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to produce novel analogues of natural products by feeding it structurally similar, yet unnatural, precursor molecules. chemotaxis.hunih.govmdpi.com This method combines the flexibility of chemical synthesis with the high selectivity of biological systems. mdpi.com
In this context, β-chlorolactic acid (a racemic mixture containing the (S)-enantiomer) has been successfully used as a precursor analogue in the biosynthesis of new versions of the cyclic depsipeptide mycotoxin, beauvericin (B1667859). chemotaxis.huacs.org The fungus Beauveria bassiana naturally produces beauvericin from L-phenylalanine and D-hydroxyisovalerate (D-Hiv). chemotaxis.hu By supplementing the fermentation culture of B. bassiana with various precursor analogues, researchers can induce the fungus to incorporate these unnatural building blocks into the final structure. acs.org
In one study, β-chlorolactic acid was fed to cultures of Beauveria bassiana ATCC 7159 as an analogue of D-Hiv. acs.org The expectation is that the fungal enzymes, specifically the nonribosomal peptide synthetase (NRPS) complex responsible for beauvericin assembly, will recognize and incorporate the chlorinated analogue, leading to the formation of novel beauvericin derivatives with potentially altered biological activities. chemotaxis.hunih.gov While the specific beauvericin analogues resulting from the incorporation of 3-chlorolactic acid were not detailed as isolated compounds in the study, the experiment was part of a broader effort that successfully produced six new beauvericin analogues by feeding various precursors. chemotaxis.huacs.org This demonstrates the potential of (S)-3-chlorolactic acid to be integrated into complex biosynthetic pathways.
**Table 1: Precursor Analogues Fed to *Beauveria bassiana*** acs.org
| Precursor Analogue of d-Hiv | Final Concentration (mM) |
|---|---|
| dl-2-hydroxybutyric acid | 10.0 |
| lactic acid | 10.0 |
| β-chlorolactic acid | 10.0 |
| dl-mandelic acid | 10.0 |
| (S)-(+)-hexahydromandelate | 1.0 |
| (R)-(–)-hexahydromandelate | 3.0 |
This table presents a selection of hydroxycarboxylic acid analogues used in precursor-directed biosynthesis experiments.
Engineered Biocatalytic Systems for Chiral Compound Production
Metabolic engineering and systems biocatalysis focus on designing and optimizing enzymatic pathways, often in microbial hosts, for the efficient synthesis of valuable chemicals. cost.eufrontiersin.org These engineered systems can overcome the limitations of naturally occurring enzymes, such as low stability or activity with non-natural substrates. illinois.edu
An example of an engineered biocatalytic system involving 3-chlorolactic acid is the use of a whole-cell biocatalyst for the enantioselective oxidation of 2-hydroxy carboxylic acids. Researchers have co-expressed glycolate (B3277807) oxidase (GO) from spinach and catalase T from Saccharomyces cerevisiae in the methylotrophic yeast Pichia pastoris. nih.gov Glycolate oxidase is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes (S)-2-hydroxy carboxylic acids to their corresponding 2-keto acids, producing hydrogen peroxide as a byproduct. nih.gov The co-expressed catalase is crucial as it decomposes the hydrogen peroxide, which would otherwise deactivate the GO enzyme. nih.gov
This engineered Pichia pastoris whole-cell system demonstrated a high degree of selectivity for (S)-enantiomers of various substrates, leaving the (R)-isomers untouched. nih.gov Notably, 3-chlorolactic acid was identified as one of the best substrates for this system, showing a high relative rate of oxidation. nih.gov The system effectively converted (S)-3-chlorolactic acid into 3-chloro-2-oxopropanoic acid. This highlights how engineered biocatalysis can be tailored for specific transformations of chlorinated chiral molecules, providing a route to other valuable chiral synthons. nih.gov
Table 2: Relative Oxidation Rates of 2-Hydroxy Carboxylic Acids by an Engineered Pichia pastoris Biocatalyst nih.gov
| Substrate | Relative Oxidation Rate (%) |
|---|---|
| Lactic acid | 100 |
| 3-Chlorolactic acid | 110 |
| 2-Hydroxybutanoic acid | 120 |
| 3-Phenyllactic acid | 36 |
| 3-Indolelactic acid | 22 |
| 2-Hydroxydecanoic acid | 1.3 |
Rates are relative to the oxidation of lactic acid to pyruvic acid.
Enzymatic Resolution of Racemic Mixtures Involving 3-Chlorolactic Acid
The separation of racemic mixtures into pure enantiomers is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. beilstein-journals.orgnih.gov Enzymatic resolution is a highly effective method for achieving this separation due to the inherent stereoselectivity of enzymes. mdpi.comtechnion.ac.il
The absolute specificity of the glycolate oxidase (GO) enzyme for (S)-enantiomers provides a direct method for the kinetic resolution of racemic 2-hydroxy acids, including 3-chlorolactic acid. nih.gov When a racemic mixture of 3-chlorolactic acid is exposed to GO, the enzyme selectively catalyzes the oxidation of the (S)-enantiomer to the corresponding 2-keto acid (3-chloro-2-oxopropanoic acid). nih.gov The (R)-enantiomer is not recognized by the enzyme and remains in the mixture unreacted. nih.gov
This process effectively separates the two enantiomers. After the reaction, the mixture contains the product of the oxidation and the unreacted (R)-3-chlorolactic acid. These two different chemical species can then be separated by standard chemical methods. This enzymatic approach is advantageous because it allows for the production of highly enantiomerically pure (R)-2-hydroxy acids from racemic starting materials. nih.gov The study utilizing the co-expressed GO and catalase in Pichia pastoris confirmed that while (S)- and (RS)-2-hydroxy acids were readily oxidized, the (R)-enantiomers were left intact, demonstrating the system's utility for resolution. nih.gov
Analytical Research Techniques for S 3 Chlorolactic Acid
Chromatographic Methods for Enantiomeric Separation and Quantification
Chromatography is a cornerstone for the analysis of (S)-3-Chlorolactic acid, enabling its separation from complex mixtures and the quantification of its specific enantiomeric form. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the principal techniques utilized.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of chiral organic acids like (S)-3-Chlorolactic acid. The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). csfarmacie.czyoutube.com These phases create a chiral environment that allows for differential interaction with the (S)- and (R)-enantiomers, resulting in different retention times.
For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are particularly effective. chiraltech.com The separation mechanism involves ion-pairing between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com Another successful approach for similar molecules, like lactic acid, involves macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T or Ristocetin A) operated in reversed-phase mode. cnr.itresearchgate.net
Method development for the chiral separation of small organic acids like 3-chlorolactic acid often involves optimizing the mobile phase composition. This can include mixtures of organic solvents like n-hexane and 2-propanol for normal-phase chromatography or aqueous buffers, sometimes containing a chiral mobile phase additive like a copper (II) salt with a chiral ligand, for reversed-phase chromatography. cnr.itusamv.ro Detection is typically performed using a Diode-Array Detector (DAD) or a mass spectrometer. cnr.it
Table 1: Representative HPLC Conditions for Chiral Analysis of Small Organic Acids
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Condition 3 (Reversed Phase) |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) cnr.it | Teicoplanin-based (e.g., Chirobiotic T) researchgate.net | Ristocetin A-based (e.g., Astec CHIROBIOTIC R) sigmaaldrich.comlabcluster.com |
| Mobile Phase | n-Hexane / 2-Propanol mixture cnr.it | Aqueous buffer (e.g., ammonium (B1175870) formate) researchgate.net | Aqueous solution of CuSO4 usamv.ro |
| Detection | Diode-Array Detector (DAD) cnr.it | Mass Spectrometry (MS) researchgate.net | UV or Mass Spectrometry (MS) usamv.rosigmaaldrich.com |
| Principle | Differential interaction with immobilized polysaccharide derivative. | Enantioselective interactions with a macrocyclic glycopeptide. | Ligand exchange with copper complex and differential interaction with glycopeptide. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of volatile and thermally stable compounds. However, due to the low volatility of organic acids like 3-Chlorolactic acid, a derivatization step is necessary prior to analysis. mdpi.comgcms.cz This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives. youtube.com
A common and effective derivatization strategy is a two-step process involving methoximation followed by silylation. mdpi.comnih.gov
Methoximation : This step stabilizes the carbonyl group by reacting it with an agent like methoxyamine hydrochloride.
Silylation : The active hydrogens on the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.
Once derivatized, the compound can be separated on a GC column, typically a nonpolar capillary column like a DB-5MS. cnr.itnih.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. jeol.com This allows for the accurate quantification of (S)-3-Chlorolactic acid in various matrices.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Identification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced analytical technique that offers higher resolution, sensitivity, and speed compared to conventional HPLC. It is particularly well-suited for complex biological samples and is a key tool in metabolomics for identifying novel metabolites.
Research has successfully employed LC-MS/MS (a technique functionally equivalent to UPLC-MS) to identify 3-Chlorolactic acid as a human metabolite of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant. In these studies, urine samples were analyzed using a system that couples the high-resolution separation of UPLC with the sensitive and specific detection of tandem mass spectrometry (MS/MS). The identification of 3-Chlorolactic acid was confirmed by comparing its retention time and mass fragmentation pattern with that of a synthesized chemical standard. This application highlights the power of UPLC-MS in identifying and confirming the presence of specific metabolites in complex biological matrices.
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the structural analysis of (S)-3-Chlorolactic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation and determining enantiomeric purity, while Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org
For (S)-3-Chlorolactic acid, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons. The ¹³C NMR spectrum would similarly show three signals for the three carbon atoms. The chemical shifts (δ) and spin-spin coupling constants (J) provide critical information for structural confirmation. ubc.cagithub.iolibretexts.org
NMR is also a valuable method for determining enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA), which reacts with the enantiomers to form diastereomers, or a chiral solvating agent (CSA), which forms transient diastereomeric complexes. These resulting diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Table 2: Predicted NMR Data for (S)-3-Chlorolactic Acid
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected ¹H Multiplicity | Expected ¹H-¹H Coupling (J) |
|---|---|---|---|---|
| ¹H | CH(OH) | ~4.3 - 4.5 | Quartet (q) or Doublet of Doublets (dd) | Coupled to -CH₂Cl and -OH |
| ¹H | CH₂Cl | ~3.7 - 3.9 | Doublet (d) | Coupled to -CH(OH) |
| ¹³C | COOH | ~170 - 175 | N/A | N/A |
| ¹³C | CH(OH) | ~70 - 75 | N/A | N/A |
| ¹³C | CH₂Cl | ~45 - 50 | N/A | N/A |
Note: Predicted values are based on the structure and data from similar compounds like lactic acid and other chlorinated organic molecules.
Fourier-Transform Infrared Spectroscopy (FTIR) in Structural Studies
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. msu.edu The FTIR spectrum of 3-Chlorolactic acid would display characteristic absorption bands corresponding to its hydroxyl, carbonyl, and carbon-chlorine bonds.
The presence of both a carboxylic acid and an alcohol hydroxyl group leads to a very broad O-H stretching band. libretexts.org The C=O stretch of the carboxylic acid gives a strong, sharp absorption. The C-Cl bond also has a characteristic absorption in the fingerprint region of the spectrum. biomaterial.com.br These key absorptions provide clear evidence for the compound's core structure.
Table 3: Characteristic FTIR Absorption Bands for 3-Chlorolactic Acid
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic acid and Alcohol) | Stretching | 2500 - 3600 | Strong, Very Broad libretexts.orglibretexts.org |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic acid) | Stretching | 1700 - 1725 | Strong, Sharp vscht.cz |
| C-O | Stretching | 1000 - 1300 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Note: Ranges are based on standard FTIR correlation tables.
Advanced Detection Methods for Trace Analysis of (S)-3-Chlorolactic Acid in Biological Samples
The accurate quantification of (S)-3-Chlorolactic acid at trace levels in complex biological matrices, such as plasma, urine, and tissue homogenates, is crucial for understanding its pharmacokinetics and toxicological profile. The inherent challenges of analyzing this small, polar, and potentially reactive molecule necessitate the use of highly sensitive and selective analytical techniques. Modern analytical workflows for (S)-3-Chlorolactic acid predominantly rely on hyphenated chromatographic and mass spectrometric methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
A critical initial step in the bioanalysis of (S)-3-Chlorolactic acid is the effective preparation of the biological sample. The primary goals of sample preparation are to remove interfering endogenous components like proteins and lipids, to concentrate the analyte, and to render it compatible with the subsequent analytical technique. Common sample preparation strategies include:
Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from plasma and serum samples. It typically involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample, which denatures and precipitates the proteins. The resulting supernatant, containing the analyte of interest, can then be further processed or directly injected into the analytical system.
Liquid-Liquid Extraction (LLE): LLE is a classic sample cleanup method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of the acidic (S)-3-Chlorolactic acid into the organic phase.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. It utilizes a solid sorbent material packed in a cartridge or a well plate to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent. The choice of the sorbent (e.g., reversed-phase, ion-exchange) is critical and depends on the physicochemical properties of (S)-3-Chlorolactic acid.
For the instrumental analysis, both GC-MS and LC-MS/MS have been successfully employed for the quantification of similar chlorinated organic acids in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar compounds like (S)-3-Chlorolactic acid typically requires a derivatization step to increase their volatility and thermal stability. This chemical modification converts the polar functional groups (carboxylic acid and hydroxyl groups) into less polar and more volatile derivatives, making them amenable to GC separation. The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are subsequently ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of polar and non-volatile compounds in biological matrices due to its high sensitivity, selectivity, and throughput. LC-MS/MS allows for the direct analysis of (S)-3-Chlorolactic acid in its native form, often eliminating the need for derivatization. The separation is achieved on a liquid chromatography column, typically a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, which separates the analyte from other sample components based on their polarity. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized (usually by electrospray ionization - ESI) and detected. The use of tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for trace-level quantification.
The table below summarizes typical parameters for an LC-MS/MS method used for the analysis of small polar analytes like (S)-3-Chlorolactic acid in biological fluids.
| Parameter | Typical Setting |
| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by centrifugation. |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Column | C18 column (for RPLC) or Amide/Silica column (for HILIC). |
| Mobile Phase A | Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile or methanol with a small percentage of an acid. |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |
| Mass Spectrometry | Triple Quadrupole (QqQ) Mass Spectrometer. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |
| Precursor Ion (Q1) | [M-H]⁻ ion of (S)-3-Chlorolactic acid. |
| Product Ion (Q3) | Specific fragment ions generated from the precursor ion. |
Applications As Chiral Building Blocks and Research Probes
Precursor for Stereoselective Synthesis of Chiral Intermediates
The reactivity of the functional groups in (S)-3-chlorolactic acid allows for its conversion into other key chiral intermediates, primarily through intramolecular reactions that preserve or transfer the stereochemical information.
(S)-3-Chlorolactic acid serves as a direct precursor for the synthesis of (R)-glycidic acid, an optically active epoxide that is a valuable building block in its own right. The conversion is typically achieved through an intramolecular SN2 reaction upon treatment with a base, such as potassium hydroxide. In this reaction, the hydroxyl group, deprotonated by the base, acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This process results in the formation of a three-membered epoxide ring with inversion of stereochemistry at the chlorine-bearing carbon, yielding (R)-glycidic acid.
The enantiomeric purity of the starting (S)-3-chlorolactic acid is crucial as it directly dictates the enantiomeric excess of the resulting glycidic acid. mdpi.comnih.gov The reaction conditions, particularly the choice of base and temperature, must be carefully controlled to prevent undesired side reactions, such as the opening of the newly formed epoxide ring by the hydroxide. mdpi.com
The transformation of (S)-3-chlorolactic acid into glycidic acid is a prime example of its use in creating chiral epoxides. quizlet.comtandfonline.com Glycidic acid and its esters are versatile intermediates because the epoxide ring can be opened regioselectively and stereoselectively by various nucleophiles. tandfonline.com This allows for the introduction of new functionalities with predictable stereochemistry, making these epoxides crucial in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. quizlet.com The general strategy involves using the chiral backbone of (S)-3-chlorolactic acid to generate a transient halohydrin which then cyclizes to form the desired epoxide.
Intermediate in the Synthesis of Complex Organic Molecules
The utility of (S)-3-chlorolactic acid extends to its role as a starting material for key chiral fragments that are incorporated into large, often biologically active, molecules. This is primarily achieved by first reducing the carboxylic acid moiety to a primary alcohol, yielding (S)-3-chloro-1,2-propanediol, a widely used C3 chiral building block.
The chiral C3 backbone derived from (S)-3-chlorolactic acid is a key component in the synthesis of several major pharmaceutical drugs.
Atorvastatin: The cholesterol-lowering drug Atorvastatin contains a complex chiral side chain. rjeid.comnih.gov Key chiral intermediates for this side chain can be synthesized starting from (S)-3-chloro-1,2-propanediol, which itself is accessible via the reduction of (S)-3-chlorolactic acid. The defined stereochemistry of the diol is essential for building the correct stereoisomer of the final drug molecule, which is critical for its therapeutic activity.
Guaifenesin: While often sold as a racemic mixture, the (S)-enantiomer of the expectorant Guaifenesin is known to be the more potent form. quizlet.comwpmucdn.com The synthesis of enantiomerically pure (S)-Guaifenesin relies on the Williamson ether synthesis, reacting guaiacol (B22219) with a chiral C3 building block. (S)-3-chloro-1,2-propanediol, obtained from the reduction of (S)-3-chlorolactic acid, is the key intermediate for this purpose, providing the necessary stereocenter for the final product. chemicalbook.com
Iohexol (B1672079): Iohexol is a non-ionic, iodinated X-ray contrast agent. quickcompany.inchemicaljournals.com The final step in its multi-step synthesis involves the N-alkylation of an amide with 3-chloro-1,2-propanediol (B139630) to introduce the 2,3-dihydroxypropyl side chains. quickcompany.inchemicaljournals.com Using enantiomerically pure (S)-3-chloro-1,2-propanediol, derived from (S)-3-chlorolactic acid, allows for the stereocontrolled synthesis of the dihydroxypropyl groups on the final iohexol molecule.
Table 1: Pharmaceutical Intermediates Derived from (S)-3-Chlorolactic Acid
| Pharmaceutical | Key Chiral Intermediate | Synthetic Transformation |
|---|---|---|
| Atorvastatin | (S)-3-chloro-1,2-propanediol | Reduction of carboxylic acid |
| Guaifenesin | (S)-3-chloro-1,2-propanediol | Reduction of carboxylic acid |
| Iohexol | (S)-3-chloro-1,2-propanediol | Reduction of carboxylic acid |
The versatility of (S)-3-chlorolactic acid and its derivatives, such as chiral epoxides and diols, makes them valuable starting points for various classes of biologically active compounds.
β-Adrenergic Blocking Agents: Many β-blockers are aryloxypropanolamines, containing a chiral hydroxyl group on the propanolamine (B44665) side chain. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with a chiral epoxide, such as (S)-glycidol or a derivative, which can be prepared from (S)-3-chlorolactic acid. nih.gov The epoxide ring is opened by an amine (e.g., isopropylamine), creating the characteristic side chain with the correct (S)-stereochemistry essential for its pharmacological activity.
Leukotrienes and Prostaglandins: These lipid signaling molecules are involved in inflammatory responses and are characterized by complex stereochemistry. wikipedia.orgdovepress.comwikipedia.orgnih.gov Optically active 3-halolactic acids are considered useful building blocks for the asymmetric synthesis of these compounds. tandfonline.com The chiral centers present in (S)-3-chlorolactic acid can be elaborated and incorporated into the carbon skeleton of these eicosanoids, providing a method to control the stereochemical outcome of the synthesis.
Research Probe for Investigating Enzymatic Mechanisms and Metabolic Pathways
(S)-3-Chlorolactic acid and its metabolites serve as useful tools for biochemists studying enzyme function and metabolic processes. By mimicking natural substrates, these molecules can be used to probe enzyme active sites and elucidate reaction mechanisms.
Probing Mandelate Racemase: Mandelate racemase is an enzyme that catalyzes the interconversion of (R)- and (S)-mandelate. ebi.ac.uk The enzyme has been shown to interact with 3-chlorolactate. nih.gov The elimination of chlorine from 3-chlorolactate by the enzyme to produce pyruvate (B1213749) provides mechanistic insights into the function of the active site's acid/base catalysts. nih.govrsc.org Using analogs like 3-chloromandelic acid as a model substrate helps in studying the enzyme's activity towards non-natural substrates and in designing mutants with enhanced catalytic efficiency. nih.gov
Investigating Hydroxy Acid Oxidases: (S)-2-hydroxy-acid oxidase is an FMN-dependent enzyme that oxidizes (S)-2-hydroxy acids to their corresponding 2-oxo acids. wikipedia.org Given its structure as an (S)-2-hydroxy acid, (S)-3-chlorolactic acid can act as a substrate or a competitive inhibitor for this class of enzymes, allowing researchers to study substrate specificity and the electronic environment of the active site.
Metabolic Pathway Studies: The metabolism of related compounds like 3-chloro-1,2-propanediol in vivo has been shown to produce β-chlorolactic acid as a urinary metabolite. inchem.orgnih.gov Studying the formation and fate of (S)-3-chlorolactic acid helps in understanding the metabolic pathways of xenobiotic halo-compounds and their potential mechanisms of toxicity.
Advanced Structural and Computational Research
Crystal Structure Analysis of 3-Chlorolactic Acid
The crystal structure of 3-chlorolactic acid (systematic name: 3-chloro-2-hydroxypropanoic acid) has been determined through single-crystal X-ray diffraction. researchgate.net Although the synthesis produces a racemic mixture for crystallization, the analysis provides critical insights into the molecular geometry and intermolecular forces that govern its solid-state architecture. researchgate.net
Crystal Data for 3-Chlorolactic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₅ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1333 (3) |
| b (Å) | 8.0163 (3) |
| c (Å) | 11.7589 (4) |
| β (°) | 96.110 (2) |
| Volume (ų) | 949.09 (5) |
| Z | 8 |
| Z' | 2 |
Data sourced from crystallographic studies on β-halolactic acids. researchgate.net
The molecular packing is characterized by alternating layers of intermolecular hydrogen bonds and halogen–halogen interactions. researchgate.netresearchgate.net To further investigate these non-covalent interactions, Hirshfeld surfaces and two-dimensional fingerprint plots are utilized, which help in visualizing and quantifying the close contacts within the crystal. researchgate.netresearchgate.net
The structure of 3-chlorolactic acid is heavily influenced by a network of hydrogen bonds. researchgate.net The carboxylic acid and the α-hydroxy group both act as hydrogen-bond donors. researchgate.net Specifically, the hydroxyl hydrogen on oxygen O1 and the acidic hydrogen on oxygen O2 participate in these donor interactions. researchgate.net The oxygen atoms within the molecule serve as potential hydrogen-bond acceptors. researchgate.net
Hydrogen-Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O1A—H1A···O1B | 0.84 | 2.01 | 2.846 (3) | 173 |
| O2A—H2A···O3B | 0.84 | 1.83 | 2.668 (3) | 173 |
| O1B—H1B···O3A | 0.84 | 1.95 | 2.784 (3) | 171 |
| O2B—H2B···O3A | 0.84 | 1.81 | 2.648 (3) | 176 |
D=donor, A=acceptor. Data represents the isostructural β-chlorolactic acid. researchgate.net
The asymmetric unit (ASU) is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. numberanalytics.comglobalsino.com For 3-chlorolactic acid, the number of molecules in the asymmetric unit (Z') is two. researchgate.netresearchgate.net This means the ASU contains two crystallographically independent molecules, designated as A and B. researchgate.net Having more than one molecule in the asymmetric unit is a mechanism to relieve "packing frustration" and achieve a more stable energetic state. researchgate.net
The crystal packing can be described as a layered structure. researchgate.net Layers formed by robust intermolecular hydrogen bonding are interspersed with layers dominated by weaker halogen–halogen interactions. researchgate.netresearchgate.net This layered arrangement, viewed down the b-axis, highlights the segregation of different types of intermolecular forces that collectively define the three-dimensional architecture of the crystal. researchgate.net
Computational Modeling and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to move beyond the static picture of a crystal structure and explore the dynamic nature of molecules like (S)-3-chlorolactic acid. nih.govebsco.com These methods are crucial for understanding how this compound interacts with biological systems, particularly enzymes. nih.gov
Molecular modeling is an essential technique for understanding the mechanisms of enzyme action. nih.gov By simulating the system's dynamics at a molecular mechanics level, a comprehensive study of enzyme-substrate interactions can be achieved. nih.gov For (S)-3-chlorolactic acid, computational methods can predict how it binds to the active site of an enzyme. anilmishra.name
The process begins with creating a three-dimensional model of the enzyme-substrate complex. nih.gov Molecular docking simulations can then be performed to predict the most favorable binding pose of (S)-3-chlorolactic acid within the enzyme's active site. nih.gov These simulations calculate the interaction energies, identifying key non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. anilmishra.name The forces are calculated using a molecular mechanics force field, which models the potential energy of the system based on the positions of its atoms. nih.gov This allows for the identification of specific amino acid residues that are critical for substrate binding and catalysis. anilmishra.name
Molecular dynamics (MD) simulations offer a "movie" of molecular motion, providing detailed insight into how chemical reactions occur. ebsco.comnih.gov This is particularly valuable for understanding the origins of stereoselectivity in enzymatic reactions involving chiral molecules like (S)-3-chlorolactic acid. nih.gov
MD simulations can be used to model the entire catalytic cycle, from substrate binding to product release. diva-portal.org By simulating the reaction pathway for both the (S) and (R) enantiomers, researchers can identify the energetic differences that lead to the enzyme's preference for one stereoisomer. These simulations can reveal how the specific three-dimensional arrangement of atoms in the (S) enantiomer leads to a more stable transition state compared to the (R) enantiomer. chemrxiv.org Non-adiabatic molecular dynamics (NAMD) can be employed to study complex reaction mechanisms, explaining how dynamical effects can promote the formation of one stereoisomer over another. chemrxiv.org This detailed understanding is crucial for enzyme engineering and designing biocatalysts with enhanced or altered stereoselectivity. nih.gov
Advanced Computational Analysis of (S)-3-Chlorolactic Acid Remains an Open Area of Research
Theoretical studies on related small organic acids, such as propionic acid and 3-chloropropionic acid, have demonstrated the existence of multiple stable conformers. For instance, studies on propionic acid have identified a global energy minimum for the synperiplanar conformation, where the C-C-C=O dihedral angle is 0°, with other local minima corresponding to different rotational isomers. Similarly, research on 3-chloropropionic acid has successfully identified its most stable conformers through rotational spectroscopy, confirming the complexity of its conformational landscape.
These findings suggest that (S)-3-Chlorolactic acid would also exhibit several stable conformers, likely defined by the rotation around the C2-C3 bond (Cl-C-C-O) and the C1-C2 bond (O=C-C-O). The relative energies of these conformers would be influenced by a combination of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and the chlorine atom.
A detailed computational investigation would typically involve the following steps:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to identify all possible energy minima (stable conformers) and transition states (energy barriers to rotation).
Geometry Optimization: Optimizing the geometry of each identified conformer to find its lowest energy structure using methods such as Density Functional Theory (DFT) or ab initio calculations.
Energy Calculation: Determining the relative energies of each optimized conformer to establish their thermodynamic populations at a given temperature.
Without such a dedicated study, specific data on the dihedral angles that define the stable conformers of (S)-3-Chlorolactic acid and their corresponding relative energy differences (typically reported in kcal/mol or kJ/mol) cannot be provided. The generation of scientifically accurate data tables, as requested, is therefore not possible at this time. Further computational research is required to fully characterize the conformational preferences and energy landscape of (S)-3-Chlorolactic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
